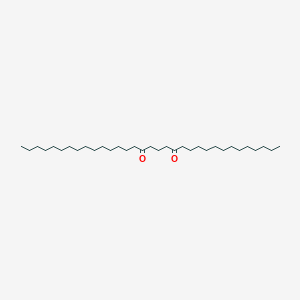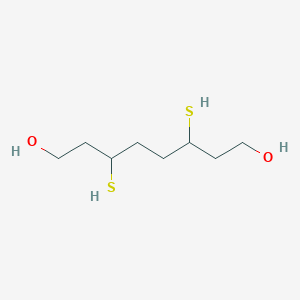
3,6-Bis(sulfanyl)octane-1,8-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(sulfanyl)octane-1,8-diol is an organic compound with the molecular formula C8H18O2S2 It is characterized by the presence of two sulfanyl (thiol) groups and two hydroxyl groups attached to an octane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(sulfanyl)octane-1,8-diol typically involves the reaction of 1,8-octanediol with thiol-containing reagents under specific conditions. One common method is the reaction of 1,8-octanediol with hydrogen sulfide (H2S) in the presence of a catalyst, such as a metal catalyst, to introduce the sulfanyl groups. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Bis(sulfanyl)octane-1,8-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of both thiol and hydroxyl groups makes it a versatile compound for different chemical transformations.
Common Reagents and Conditions:
Oxidation: The thiol groups can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2).
Reduction: The compound can be reduced using reducing agents like sodium borohydride (NaBH4) to maintain the thiol groups in their reduced form.
Substitution: The hydroxyl groups can participate in substitution reactions with halogenating agents to form corresponding halides.
Major Products Formed:
Oxidation: Formation of disulfides.
Reduction: Maintenance of thiol groups.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3,6-Bis(sulfanyl)octane-1,8-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s thiol groups make it useful in studying redox reactions and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,6-Bis(sulfanyl)octane-1,8-diol involves its ability to undergo redox reactions due to the presence of thiol groups. These groups can form disulfide bonds with other thiol-containing molecules, influencing various biochemical pathways. The hydroxyl groups also contribute to its reactivity, allowing it to participate in hydrogen bonding and other interactions .
Comparación Con Compuestos Similares
1,8-Octanediol: Similar backbone but lacks thiol groups.
Dithiothreitol (DTT): Contains thiol groups but has a different backbone structure.
Cysteamine: Contains a thiol group but is structurally different.
Uniqueness: 3,6-Bis(sulfanyl)octane-1,8-diol is unique due to the combination of both thiol and hydroxyl groups on an octane backbone, providing a distinct set of chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
807638-73-9 |
|---|---|
Fórmula molecular |
C8H18O2S2 |
Peso molecular |
210.4 g/mol |
Nombre IUPAC |
3,6-bis(sulfanyl)octane-1,8-diol |
InChI |
InChI=1S/C8H18O2S2/c9-5-3-7(11)1-2-8(12)4-6-10/h7-12H,1-6H2 |
Clave InChI |
XQRAYPLLMPEZRK-UHFFFAOYSA-N |
SMILES canónico |
C(CC(CCO)S)C(CCO)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


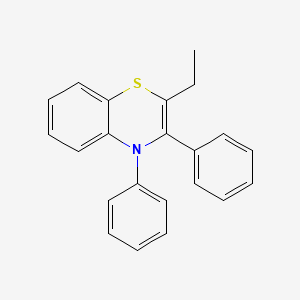
![{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid](/img/structure/B14231467.png)
![[5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene](/img/structure/B14231471.png)

![9,9'-Spirobi[9H-fluorene], 3,3',6,6'-tetramethoxy-](/img/structure/B14231476.png)

![Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]-](/img/structure/B14231505.png)
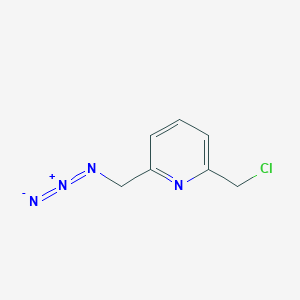
![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14231518.png)
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14231521.png)
![[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile](/img/structure/B14231523.png)
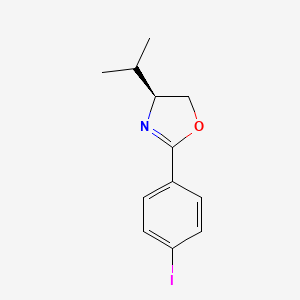
![Pyrrolo[1,2,3-GH]purine](/img/structure/B14231539.png)
